Phosphin-Biotin

Übersicht

Beschreibung

Phosphine-biotin is a versatile biotinylation reagent used for labeling azide-containing molecules. The compound is particularly valuable in biochemical and molecular biology applications due to its ability to form stable covalent bonds through the Staudinger ligation reaction. This reaction involves the interaction between a phosphine group and an azide group, resulting in the formation of an aza-ylide intermediate that is subsequently trapped to form a stable amide bond .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Biotin-based Detection : Phosphine-biotin is employed for biotin-based detection methods, allowing researchers to identify and quantify specific biomolecules in complex mixtures.

- Affinity Purification : It enables the purification of proteins via affinity chromatography, where biotinylated proteins can be isolated using streptavidin-coated beads.

Biology

- Metabolic Labeling : The compound facilitates metabolic labeling of proteins and other biomolecules in live cells. This application is crucial for studying protein dynamics and interactions within cellular environments.

- Protein Interaction Studies : By labeling specific proteins, researchers can investigate their interactions with other biomolecules, providing insights into cellular signaling pathways.

Medicine

- Diagnostic Assays : Phosphine-biotin is used in the development of diagnostic assays that require precise labeling of biomolecules, enhancing the sensitivity and specificity of detection methods.

- Therapeutic Agents : The compound's ability to selectively label proteins makes it a valuable tool in the development of targeted therapeutic agents.

Industry

- Biochemical Assays : In industrial applications, phosphine-biotin is utilized to produce biotinylated reagents for various biochemical assays and purification processes.

- Research Tools : It serves as a research tool in drug development and biochemical research, aiding in the identification of new therapeutic targets.

Case Study 1: Protein Nitrosothiol Identification

A study demonstrated the use of phosphine-biotin for identifying protein nitrosothiols (SNOs). Researchers employed triphenylphosphine ester derivatives to selectively reduce SNO bonds in proteins, followed by tagging with biotin for detection. This method showcased phosphine-biotin's effectiveness in complex biological samples, allowing accurate identification of modified proteins without affecting unmodified thiols .

Case Study 2: N-Myristoylation Assay Development

In another study, researchers developed an ELISA-based assay utilizing phosphine-biotin to measure N-myristoyltransferase activity. The assay involved metabolic incorporation of ω-azido-fatty acids into proteins followed by biotinylation through Staudinger ligation. This approach provided a non-radioactive method for studying fatty-acylation processes in cells .

Biochemical Properties

Phosphine-biotin interacts specifically with azido groups on modified proteins, forming stable covalent bonds that facilitate detection and analysis. Its biochemical properties enable researchers to study various cellular processes, including:

- Cell Signaling Pathways : By enabling the detection of protein modifications such as fatty-acylation, phosphine-biotin aids in understanding gene expression and cellular metabolism.

- Temporal Effects : The stability of phosphine-biotin under recommended storage conditions allows for consistent experimental results over time.

Wirkmechanismus

Target of Action

Phosphine-biotin is a labeling reagent that selectively reacts with azido groups on modified proteins . These azido groups serve as the primary targets for phosphine-biotin.

Mode of Action

The mode of action of phosphine-biotin involves a specific crosslinking reaction known as the Staudinger ligation . In this reaction, the phosphine group in phosphine-biotin reacts with an azide to produce an aza-ylide intermediate. This intermediate is then trapped to form a stable, covalent amide bond . This reaction is chemoselective, meaning it only occurs between the phosphine and azide groups, resulting in minimal background and few artifacts .

Biochemical Pathways

The Staudinger ligation reaction involving phosphine-biotin and azido groups does not directly affect any specific biochemical pathways. Instead, it provides a method for labeling and detecting modified proteins within various biochemical pathways. The labeled proteins can then be studied using common avidin-based biochemical techniques .

Pharmacokinetics

It’s known that reactions with phosphines and azides are more efficient at high concentrations and temperatures (ie, 23-37°C) .

Result of Action

The result of the Staudinger ligation reaction is the formation of a stable, covalent amide bond between the phosphine-biotin and the azido group on the modified protein . This allows for the specific labeling and subsequent detection of the modified protein .

Action Environment

The efficiency of the Staudinger ligation reaction can be influenced by several environmental factors. For instance, reducing agents in reaction buffers can interfere with azide stability . Additionally, the reaction is more efficient at higher concentrations and temperatures .

Biochemische Analyse

Biochemical Properties

Phosphine-biotin plays a crucial role in biochemical reactions by facilitating the detection of modified proteins. It interacts with azido groups on proteins, forming a stable bond through the Staudinger ligation reaction . This interaction allows for the subsequent detection of these proteins using avidin-based biochemical techniques, such as blotting experiments following SDS-PAGE . The specificity and stability of the phosphine-biotin interaction make it an invaluable tool in the study of protein modifications.

Cellular Effects

Phosphine-biotin influences various cellular processes by enabling the detection of protein modifications. It allows researchers to study the effects of fatty-acylation on cell signaling pathways, gene expression, and cellular metabolism . By labeling modified proteins, phosphine-biotin helps elucidate the roles of these modifications in cellular function and regulation.

Molecular Mechanism

The mechanism of action of phosphine-biotin involves its selective reaction with azido groups on modified proteins through the Staudinger ligation reaction . This reaction forms a stable bond between the phosphine group and the azido group, allowing for the subsequent detection of the modified proteins. This interaction is highly specific and does not interfere with other cellular processes, making phosphine-biotin an effective tool for studying protein modifications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phosphine-biotin can change over time due to its stability and degradation. The compound is generally stable under recommended storage conditions, but its long-term effects on cellular function can vary depending on the experimental conditions . In vitro and in vivo studies have shown that phosphine-biotin can maintain its labeling efficiency over extended periods, allowing for the study of long-term protein modifications.

Dosage Effects in Animal Models

The effects of phosphine-biotin in animal models can vary with different dosages. At optimal dosages, phosphine-biotin effectively labels modified proteins without causing adverse effects . At high doses, there may be toxic or adverse effects, highlighting the importance of determining the appropriate dosage for each experimental setup.

Metabolic Pathways

Phosphine-biotin is involved in metabolic pathways related to protein modifications. It interacts with enzymes and cofactors that facilitate the Staudinger ligation reaction, allowing for the detection of modified proteins . This interaction can affect metabolic flux and metabolite levels, providing insights into the roles of protein modifications in cellular metabolism.

Transport and Distribution

Within cells and tissues, phosphine-biotin is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, ensuring that the compound reaches its target proteins for effective labeling and detection.

Subcellular Localization

Phosphine-biotin’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it ensures that the compound interacts with the appropriate modified proteins for accurate detection and analysis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phosphine-biotin is synthesized through the Staudinger ligation reaction. The process involves the reaction of a phosphine group with an azide group to produce an aza-ylide intermediate. This intermediate is then trapped to form a stable covalent amide bond . The reaction is typically carried out in a dry, water-miscible organic solvent such as dimethyl sulfoxide or dimethyl formamide before being diluted in the final reaction buffer .

Industrial Production Methods: In industrial settings, the production of phosphine-biotin involves large-scale synthesis using automated systems to ensure high yield and purity. The reaction conditions are optimized to achieve efficient biotinylation, with typical reaction times ranging from 2 to 4 hours at temperatures between 23°C and 37°C .

Analyse Chemischer Reaktionen

Types of Reactions: Phosphine-biotin primarily undergoes the Staudinger ligation reaction, which is a type of chemoselective ligation. This reaction is highly specific and occurs between azide and phosphine-labeled molecules .

Common Reagents and Conditions:

Reagents: Azide-containing molecules, dimethyl sulfoxide, dimethyl formamide, phosphate-buffered saline.

Conditions: The reaction is more efficient at high concentrations and temperatures (23°C to 37°C).

Major Products: The major product of the Staudinger ligation reaction involving phosphine-biotin is a stable covalent amide bond formed between the phosphine and azide groups .

Vergleich Mit ähnlichen Verbindungen

Phosphine-biotin is unique in its ability to undergo the Staudinger ligation reaction with high specificity and efficiency. Similar compounds include:

Azide-alkyne click chemistry reagents: These reagents also enable chemoselective ligation but require copper as a catalyst, which can be toxic to cells.

Hydrazide-aldehyde condensation reagents: These reagents are used for chemoselective ligation but are less efficient and compatible with live-cell labeling compared to phosphine-biotin.

Phosphine-biotin stands out due to its compatibility with simple buffer conditions, lack of requirement for accessory reagents, and high specificity for azide-tagged molecules .

Biologische Aktivität

Phosphine-biotin is a compound that combines the properties of phosphine with biotin, a vitamin essential for various biological processes. This article explores the biological activity of phosphine-biotin, focusing on its mechanisms, applications in research, and potential therapeutic uses.

Overview of Biotin

Biotin, also known as vitamin B7, is a water-soluble vitamin that plays a crucial role as a coenzyme in several carboxylation reactions. It is essential for the metabolism of fats, carbohydrates, and proteins. Biotin acts as a cofactor for multiple enzymes involved in metabolic pathways such as gluconeogenesis and fatty acid synthesis . The biological importance of biotin extends to its role in gene expression and cell signaling through post-translational modifications like biotinylation of histone proteins .

Phosphine-Biotin: Structure and Properties

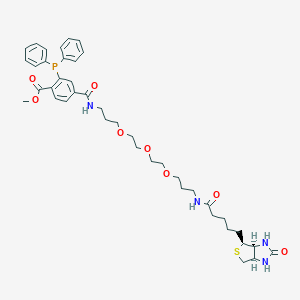

Phosphine-biotin is characterized by its unique structure that integrates a phosphine moiety with the biotin molecule. This integration enhances the compound's reactivity and specificity for biological targets. The chemical formula for phosphine-biotin is C41H53N4O8PS .

The biological activity of phosphine-biotin primarily stems from its ability to engage in Staudinger ligation reactions. This reaction involves the selective coupling of azide- and phosphine-labeled molecules, facilitating metabolic labeling in live cells . The phosphine group allows for stable covalent attachment to azide-tagged biomolecules, which can be utilized for various applications in proteomics and cell biology.

Table 1: Comparison of Biotin and Phosphine-Biotin

| Feature | Biotin | Phosphine-Biotin |

|---|---|---|

| Chemical Formula | C10H16N2O3S | C41H53N4O8PS |

| Role | Coenzyme in carboxylation | Labeling reagent for metabolic studies |

| Mechanism | Binds to enzymes | Forms stable covalent bonds |

| Applications | Nutritional supplementation | Protein labeling and tracking |

1. Research Applications

Phosphine-biotin has been employed extensively in biochemical research. Its ability to label proteins selectively allows researchers to track protein interactions and modifications within cells. For instance, azide-tagged sugars can be incorporated into glycoproteins, which can then be labeled with phosphine-biotin for analysis .

2. Therapeutic Potential

The therapeutic potential of phosphine-biotin is being explored in various contexts. Given biotin's role in metabolic regulation, compounds that can deliver biotin effectively or modulate its activity may have implications in treating metabolic disorders or enhancing nutrient absorption in conditions like biotinidase deficiency .

Case Studies

Case Study 1: Metabolic Labeling in Cancer Research

A study utilized phosphine-biotin to label glycoproteins in cancer cells. The researchers found that specific glycosylation patterns could be traced using this labeling method, providing insights into cancer cell metabolism and potential therapeutic targets.

Case Study 2: Role in Mycobacterium tuberculosis

Research has indicated that biotin biosynthesis is crucial for the survival of Mycobacterium tuberculosis (Mtb). Phosphine-biotin derivatives have been tested as inhibitors targeting biotin biosynthesis pathways, demonstrating potential as anti-tuberculosis agents by selectively inhibiting bacterial growth without affecting human cells .

Eigenschaften

IUPAC Name |

methyl 4-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylcarbamoyl]-2-diphenylphosphanylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H53N4O8PS/c1-50-40(48)33-19-18-30(28-35(33)54(31-12-4-2-5-13-31)32-14-6-3-7-15-32)39(47)43-21-11-23-52-25-27-53-26-24-51-22-10-20-42-37(46)17-9-8-16-36-38-34(29-55-36)44-41(49)45-38/h2-7,12-15,18-19,28,34,36,38H,8-11,16-17,20-27,29H2,1H3,(H,42,46)(H,43,47)(H2,44,45,49)/t34-,36-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJATKZPSPFIQY-CELQPYBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(=O)NCCCOCCOCCOCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C(C=C(C=C1)C(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H53N4O8PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

792.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does phosphine-biotin specifically target fatty-acylated proteins?

A1: Phosphine-biotin itself doesn't directly target fatty-acylated proteins. The targeting strategy involves two steps:

- Metabolic Incorporation: Researchers first introduce ω-azido-fatty acids into cells. These fatty acid analogs are then incorporated into proteins through the natural fatty-acylation machinery within the cell [, ].

- Biotinylation via Staudinger Ligation: Phosphine-biotin is then introduced. It reacts specifically with the azide group (-N3) present on the incorporated ω-azido-fatty acid via Staudinger ligation. This reaction forms a stable amide bond, effectively attaching biotin to the fatty-acylated protein [, ].

Q2: What are the advantages of using phosphine-biotin and azido-fatty acids over traditional radioactive methods for studying fatty-acylation?

A2: This approach offers several advantages over traditional radioactive methods:

- Non-radioactive: It eliminates the hazards and handling complexities associated with radioactivity [, ].

- Increased Sensitivity: The biotin tag enables detection with high sensitivity using widely available streptavidin-based systems (e.g., streptavidin blotting) [, ].

- Versatility: By varying the chain length of the ω-azido-fatty acid, researchers can target and study different types of fatty-acylation, such as N-myristoylation or S-palmitoylation [].

Q3: Can you provide an example of how phosphine-biotin has been used in research to study N-myristoylation?

A: Researchers developed an ELISA-based assay to measure the activity of N-myristoyltransferase (NMT) using phosphine-biotin []. Here's a simplified breakdown:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.